2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol
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Overview
Description
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol is a synthetic organic compound that features a triazole ring substituted with hydroxymethyl groups and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The hydroxymethyl groups are then introduced via a hydroxymethylation reaction, and the methoxyphenyl group is added through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the triazole ring or the methoxyphenyl group.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield 2-[4,5-bis(formyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers and other materials with specialized functions.
Mechanism of Action
The mechanism by which 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with hydroxymethyl and methoxyphenyl groups, such as:
- 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol
- 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol
Uniqueness
What sets 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol apart is its specific combination of functional groups, which can confer unique properties such as enhanced solubility, bioactivity, and reactivity. The presence of the methoxy group, in particular, can influence the compound’s electronic properties and interactions with biological targets.
Properties
IUPAC Name |
2-[4,5-bis(hydroxymethyl)triazol-1-yl]-1-(4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-20-10-4-2-9(3-5-10)13(19)6-16-12(8-18)11(7-17)14-15-16/h2-5,13,17-19H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHLEASMNHKLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2C(=C(N=N2)CO)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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